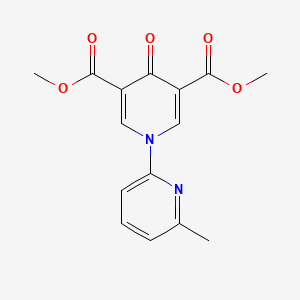
N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide
Overview
Description
N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first identified as a potential anti-cancer agent in the late 1990s and has since been the subject of numerous preclinical and clinical studies.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide is not fully understood, but it is believed to involve the activation of the STING (Stimulator of Interferon Genes) pathway. This compound has been shown to induce the production of type I interferons, which play a critical role in the immune response to cancer. This compound also activates the production of pro-inflammatory cytokines, which can contribute to the anti-tumor immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, this compound has been shown to induce fever, activate the immune system, and increase the production of cytokines and chemokines. This compound has also been shown to have anti-inflammatory properties, which may contribute to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and can be administered orally or intravenously. This compound has been extensively studied in preclinical models, and its anti-tumor properties have been well-documented. However, this compound has some limitations for lab experiments. It has a short half-life in vivo, which can make dosing challenging. This compound has also been shown to have some toxicity in preclinical models, which may limit its clinical utility.
Future Directions
There are several future directions for N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide research. One area of interest is the development of this compound analogs that have improved pharmacokinetic properties and reduced toxicity. Another area of interest is the combination of this compound with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, there is interest in exploring the use of this compound in combination with radiation therapy, which may enhance its anti-tumor activity.
Scientific Research Applications
N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-3-methylbenzamide has been extensively studied for its anti-tumor properties. Preclinical studies have shown that this compound has potent anti-tumor activity against a variety of cancer types, including melanoma, lung cancer, and colon cancer. This compound has been shown to induce tumor cell death, inhibit tumor angiogenesis, and activate the immune system to attack cancer cells.
properties
IUPAC Name |
N-(2,4-dimethyl-6-oxopyridin-1-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-4-6-13(8-10)15(19)16-17-12(3)7-11(2)9-14(17)18/h4-9H,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHHZIRJCBPBKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN2C(=CC(=CC2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4677890.png)
![5-imino-2-(4-methylphenyl)-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4677897.png)


![2-(4-morpholinyl)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4677913.png)
![methyl 2-({[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4677920.png)

![3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4677940.png)

![5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4677951.png)
![N-(2-furylmethyl)-2-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzamide](/img/structure/B4677963.png)
![3-butoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4677985.png)
![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4677986.png)
